molecular formula C20H26N2O B2847675 6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[3.2.0]heptan-7-one CAS No. 1376309-38-4

6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[3.2.0]heptan-7-one

Cat. No.: B2847675
CAS No.: 1376309-38-4
M. Wt: 310.441
InChI Key: FLHDTFIVLISWIP-UHFFFAOYSA-N
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Description

6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[320]heptan-7-one is a complex organic compound featuring a cyclopropyl group, a tetrahydronaphthalene moiety, and an azabicycloheptanone structure

Properties

IUPAC Name

6-[[cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl]-6-azabicyclo[3.2.0]heptan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c23-20-17-8-4-10-19(17)22(20)13-21(15-11-12-15)18-9-3-6-14-5-1-2-7-16(14)18/h1-2,5,7,15,17-19H,3-4,6,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHDTFIVLISWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)N(C2=O)CN(C3CC3)C4CCCC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[3.2.0]heptan-7-one typically involves multiple steps, starting with the preparation of the cyclopropyl and tetrahydronaphthalene intermediates. These intermediates are then subjected to a series of reactions, including amination and cyclization, to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclopropyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[3.2.0]heptan-7-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamines: Share the cyclopropyl group and exhibit similar reactivity.

    Tetrahydronaphthalenes: Contain the tetrahydronaphthalene moiety and are used in similar applications.

    Azabicycloheptanones: Feature the azabicycloheptanone structure and have comparable chemical properties.

Uniqueness

6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[3.2.0]heptan-7-one is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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